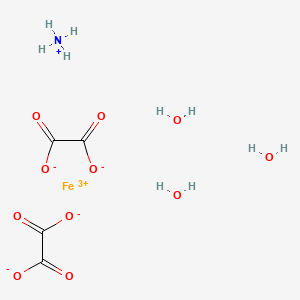

Ferric ammonium oxalate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Ferric ammonium oxalate trihydrate decomposes completely at 275 °C to give Fe2O3, undergoing several weight loss processes and transformations through intermediates such as (NH4)3Fe(C2O4)3 and H3Fe(C2O4)3 before forming Fe2O3 with a surface area of 114 m²/g, indicating a crystalline porous material (Hussein, Ismail, & Attyia, 1995). The synthesis of related ferrous oxalate with distinct crystal water content and high purity has been optimized, showing potential pathways for the synthesis of ferric ammonium oxalate trihydrate (Qing-dong, 2008).

Molecular Structure Analysis

The structure of ferric ammonium oxalate and related complexes has been elucidated through various techniques. For example, the structure of oxalate-bridged bimetallic complexes demonstrates intricate arrangements influenced by different cations, showcasing the diversity and complexity of structures that can be related to ferric ammonium oxalate trihydrate (Ōkawa et al., 2009).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including thermal decomposition leading to the formation of Fe2O3 and phase transformations. The decomposition process is characterized by several endothermic and exothermic peaks, indicating complex chemical behavior (Hussein, Ismail, & Attyia, 1995).

Physical Properties Analysis

The physical properties, such as thermal stability, phase transitions, and crystallinity, have been investigated, revealing the compound's behavior under various conditions. For instance, the thermal decomposition of ferric oxalate tetrahydrate in oxidative and inert atmospheres has been studied, showing the role of ferrous oxalate as an intermediate and the formation of iron oxides (Hermankova, Heřmánek, & Zbořil, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, complex formation, and interaction with various ligands, are crucial for understanding ferric ammonium oxalate trihydrate. Direct experimental evidence of complex formation between iron(III) and oxalate in aqueous solutions highlights the compound's ability to form stable complexes, essential for its physicochemical behavior and potential applications (Magini, 1981).

Wissenschaftliche Forschungsanwendungen

-

Preparation of Langmuir-Blodgett Magnetic Thin Films

-

Production of Blueprint Paper

-

Synthesis of Superconducting Salts

- Application : Ferric ammonium oxalate trihydrate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) . Superconductors have zero electrical resistance and are used in various applications such as magnetic resonance imaging (MRI), maglev trains, and quantum computers.

-

Precursor to Iron Oxides and Coordination Polymers

-

Synthesis of Prussian Blue Nanoparticles

-

Physicochemical Investigation of Decomposition Products

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric ammonium oxalate trihydrate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.